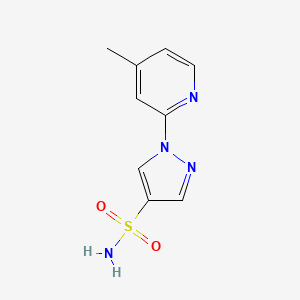
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
“1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide” is a chemical compound with the CAS Number: 1247362-63-5. It has a molecular weight of 238.27 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide” involves a pyrazole ring attached to a 4-methylpyridin-2-yl group . The InChI code for this compound is 1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 238.27 .Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition and Clinical Trials
A study by Penning et al. (1997) detailed the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives containing sulfonamide, leading to the identification of celecoxib. This compound, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), progressed to phase III clinical trials for rheumatoid arthritis and osteoarthritis.
Sulfonamide Derivatives and Biochemical Processes
Komshina et al. (2020) focused on the synthesis of sulfonamide derivatives of heterocyclic compounds, including 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide. These compounds are notable for their role as inhibitors of human carbonic anhydrases, crucial in various biochemical processes (Komshina et al., 2020).
Antiproliferative Activities
Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives to test their in vitro antiproliferative activities. These compounds showed significant cell-selective effects against rat brain tumor cells (C6), with some demonstrating broad-spectrum antitumor activity (Mert et al., 2014).
Inhibition of Carbonic Anhydrase Isoenzymes
Büyükkıdan et al. (2017) explored the synthesis of metal complexes of pyrazole-based sulfonamides and their inhibition effect on human erythrocyte carbonic anhydrase isozymes I and II. The study revealed that these complexes had more effective inhibitory activity than the corresponding free ligand (Büyükkıdan et al., 2017).
Role in Inhibiting Enzymes and Low Cytotoxicity
Ozgun et al. (2019) synthesized compounds integrating pyrazoline and sulfonamide pharmacophores, which exhibited significant inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with minimal cytotoxicity toward cancer cell lines (Ozgun et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHSCWTDWHRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



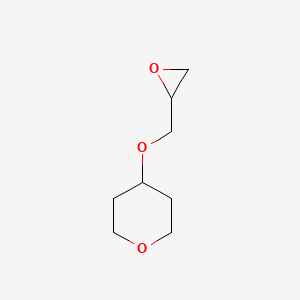
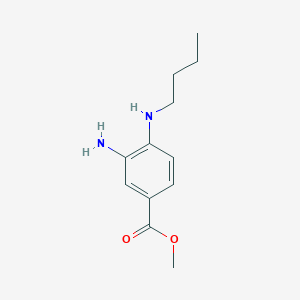
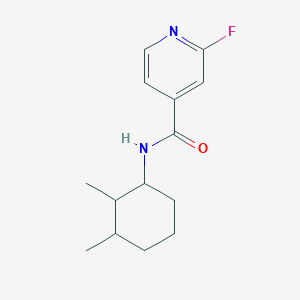

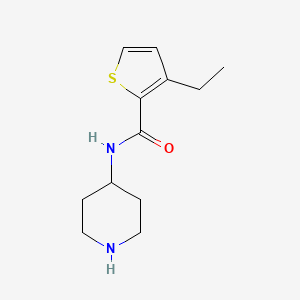
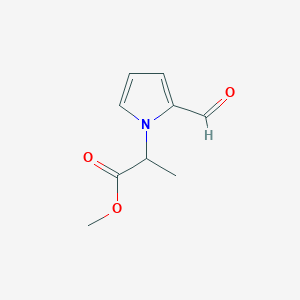
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)

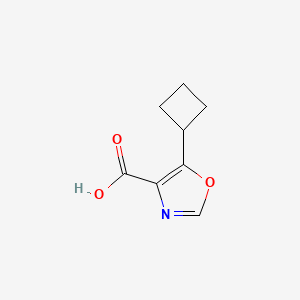

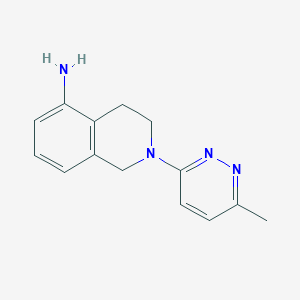
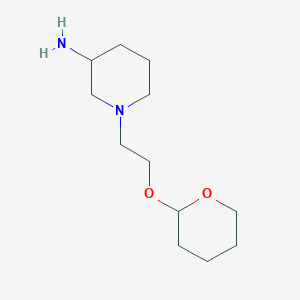
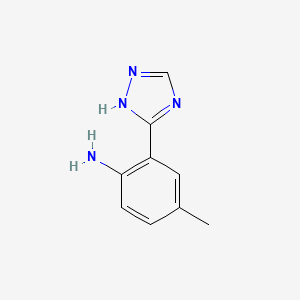
![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)